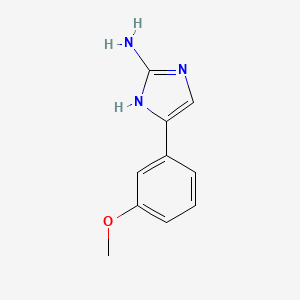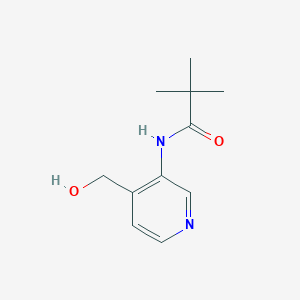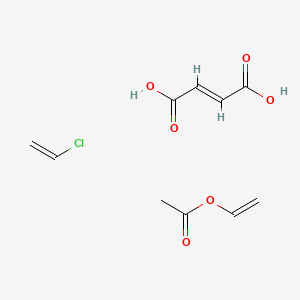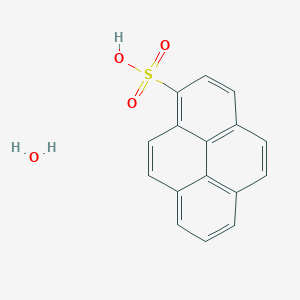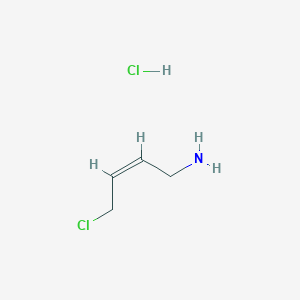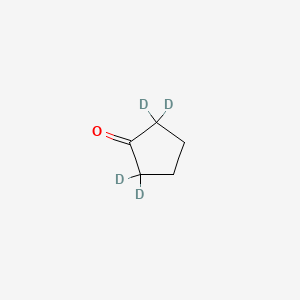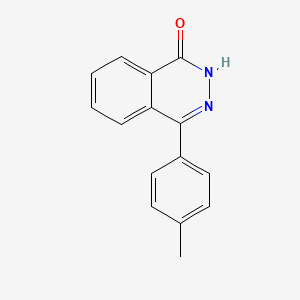![molecular formula C6H4N2O B1602731 Oxazolo[5,4-B]pyridin CAS No. 273-62-1](/img/structure/B1602731.png)
Oxazolo[5,4-B]pyridin
Übersicht
Beschreibung
Oxazolo[5,4-b]pyridine is a chemical compound with the molecular formula C6H4N2O and a molecular weight of 120.11 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of Oxazolo[5,4-B]pyridine involves a palladium-catalyzed direct C–H bond functionalization methodology . This method is used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization . The reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate has also been reported to synthesize oxazolo[4,5-b]pyridine-2(3H)-thione .
Molecular Structure Analysis
The InChI code for Oxazolo[5,4-B]pyridine is 1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .
Chemical Reactions Analysis
The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
Physical and Chemical Properties Analysis
Oxazolo[5,4-B]pyridine is a solid substance at room temperature . It has a molecular weight of 120.11 . The compound is stored in a dry environment at room temperature .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Kinase-Inhibition
Oxazolo[5,4-B]pyridin-Derivate sind bekannt für ihre Rolle als Kinase-Inhibitoren. Diese Verbindungen werden aufgrund ihrer Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren, häufig als Pharmakophore im Wirkstoffdesign verwendet. Sie wurden als potente Inhibitoren von VEGFR-2-, EDG-1- und ACC2-Proteinen identifiziert, die für die Entwicklung neuer Therapeutika entscheidend sind .
Antimikrobielle und antivirale Mittel
Das Grundgerüst von this compound ist ein Strukturelement in Verbindungen mit antimikrobiellen und antiviralen Eigenschaften. Seine Derivate wurden auf ihre potenzielle Wirkung gegen arzneimittelresistente Bakterienstämme und Viren untersucht, was sie bei der Entwicklung neuer Antibiotika und antiviraler Medikamente wertvoll macht .
Landwirtschaftliche Chemie: Pestizide und Herbizide
In der Landwirtschaft wurden this compound-Verbindungen auf ihre anthelmintischen und akariziden Aktivitäten untersucht. Diese Eigenschaften sind vorteilhaft für die Herstellung von Pestiziden und Herbiziden, die gegen eine Vielzahl von Schädlingen und Unkräutern wirksam sind, und tragen zum Pflanzenschutz und zur Steigerung des Ertrags bei .
Materialwissenschaften: LED- und optische Systeme
Die Fluoreszenzemissionseigenschaften von this compound machen es zu einem Kandidaten für den Bau von LED-Bauelementen und nichtlinearen optischen Systemen. Seine Derivate können in der Materialwissenschaft für die Entwicklung von Komponenten mit unterschiedlichen Absorptions- und Fluoreszenzspektren verwendet werden .
Chemische Synthese: Bildung heterocyclischer Verbindungen
This compound wird in der chemischen Synthese als Zwischenprodukt für die Bildung heterocyclischer Verbindungen verwendet. Es dient als Baustein bei der Cyclisierung von Pyrimidin-Derivaten und der Kondensation von Oxazol-Derivaten, was zu einer großen Bandbreite biologisch aktiver Moleküle führt .
Umweltwissenschaften: Überwachung der Umweltverschmutzung
Obwohl spezifische Anwendungen von this compound in den Umweltwissenschaften nicht direkt berichtet werden, legt die Rolle seiner Derivate in der chemischen Synthese einen potenziellen Einsatz bei der Entwicklung von Sensoren und Indikatoren für die Überwachung der Umweltverschmutzung und Umweltbewertungen nahe .
Analytische Chemie: Spektroskopische Analyse
Die elektronischen Strukturen von this compound-Derivaten können mit spektroskopischen Methoden analysiert werden. Dies ist in der analytischen Chemie entscheidend, um den Ladungstransfer zu verstehen und die Eigenschaften der Absorptions- und Emissionsspektren in verschiedenen Systemen vorherzusagen .
Pharmakologie: Entzündungshemmende Aktivität
This compound-Derivate wurden auf ihre entzündungshemmende Aktivität hin untersucht. Molekular-Docking-Methoden deuten darauf hin, dass diese Verbindungen als potenzielle entzündungshemmende Mittel dienen könnten, wobei einige Derivate eine höhere Bindungsaffinität zu Zielproteinen als Referenzmedikamente aufweisen .
Safety and Hazards
The safety information for Oxazolo[5,4-B]pyridine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The future directions for Oxazolo[5,4-B]pyridine research could involve the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics . Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus .
Wirkmechanismus
Target of Action
Oxazolo[5,4-B]pyridine and its derivatives are structurally similar to nucleic purine bases . They have been found to exhibit a variety of biological activities, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . One of the targets of Oxazolo[5,4-B]pyridine derivatives is Adenosine Kinase (ADK) .
Mode of Action
The mode of action of Oxazolo[5,4-B]pyridine derivatives involves interaction with their targets, leading to changes in cellular processes. For instance, one derivative effectively suppressed ADK in cultured MDA-MB 231 cell lines, indicating that ADK is one of its targets through which it exerts anticancer properties .
Biochemical Pathways
Their structural similarity to dna bases such as adenine and guanine suggests that they may interact with dna or rna, potentially affecting transcription or translation processes .
Pharmacokinetics
These compounds are known to contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Result of Action
The molecular and cellular effects of Oxazolo[5,4-B]pyridine’s action are diverse, given the range of biological activities these compounds exhibit. For example, in the context of anticancer activity, these compounds have shown cytotoxic activity against a panel of human cancer cell lines .
Action Environment
It is known that the synthesis and functionalization of these compounds can be influenced by various factors, including the choice of solvent and base, temperature, and reaction time .
Biochemische Analyse
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxazole derivatives have been found to exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Oxazole derivatives have been found to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Oxazole derivatives have been found to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Oxazole derivatives have been found to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Oxazole derivatives have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPLMTPHDFFMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600419 | |
| Record name | [1,3]Oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-62-1 | |
| Record name | [1,3]Oxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
